molecular formula C12H14O5 B1594433 Ethyl (4-formyl-2-methoxyphenoxy)acetate CAS No. 51264-70-1

Ethyl (4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B1594433
CAS No.: 51264-70-1
M. Wt: 238.24 g/mol
InChI Key: SVYWLZTVBMJCGG-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5. It is known for its unique structural features, which include a formyl group, a methoxy group, and an ethyl ester group attached to a phenoxyacetate backbone. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-formyl-2-methoxyphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-formyl-2-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-formyl-2-methoxyphenoxyacetic acid.

    Reduction: 4-hydroxymethyl-2-methoxyphenoxyacetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-formyl-2-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-formyl-2-methoxyphenoxy)acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Ethyl (4-formyl-2-methoxyphenoxy)acetate can be compared with similar compounds such as:

    4-formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of an ethyl ester.

    4-formyl-2-methoxyphenyl propionate: Contains a propionate group instead of an ethyl ester.

    4-formyl-2-methoxyphenyl cyclopropanecarboxylate: Features a cyclopropanecarboxylate group.

These compounds share similar reactivity due to the presence of the formyl and methoxy groups but differ in their ester functionalities, which can influence their physical properties and applications.

Properties

IUPAC Name

ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWLZTVBMJCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359527
Record name Ethyl (4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-70-1
Record name Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask containing vanillin (20 g, 0.13 mol), ethyl bromoacetate (28.4 g, 0.17 mol) and potassium carbonate (32.7 g, 0.24 mol) and acetone 200 mL were heated to reflux for 3 hours. The reaction was allowed to come to rt. The acetone was stripped off and the residue partitioned between water and ethyl acetate. The ethyl acetate was washed with brine and dried over magnesium sulfate. The organic layer was concentrated and the solid triturated with hexanes to yield 28.4 grams of example No. 169.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound was prepared according to general procedure E with vanillin (5.3 mmol) in dry acetone (20 ml), anhydrous K2CO3 (6.8 mmol), and ethylbromoacetate (6.3 mmol) at reflux for 1 h. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. 980 mg of pure compound were obtained (78% yield). 1H NMR (250 MHz, CDCl3): δ 1.23 (m, 3H), 3.88 (s, 3H), 4.21 (m, 2H), 4.78 (s, 2H), 6.90 (m, 1H), 7.38 (m 2H), 9.80 (s, 1H) 13C NMR (63 MHz, CDCl3): δ 13.9, 55.7, 61.2, 65.6, 109.8, 112.3, 125.7, 130.8, 149.7, 152.4, 167.9, 190.6 MS (ESI): m/z 253.0 [M+H]+.
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
6.8 mmol
Type
reactant
Reaction Step Two
Quantity
6.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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